molecular formula C18H13ClN2O4 B2721211 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide CAS No. 876872-44-5

5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide

Cat. No.: B2721211
CAS No.: 876872-44-5
M. Wt: 356.76
InChI Key: BAVDSKMMFYGLAA-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a furan ring substituted with a chloro-nitrophenyl group and a phenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-formylfuran-5-boronic acid.

    Introduction of the Chloro-Nitrophenyl Group: This step involves the nitration of a chlorinated benzene derivative, such as 2-bromo-5-chloronitrobenzene, followed by coupling with the furan ring.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with aniline (phenylamine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substitution reactions yield derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and chloro groups suggests it could interact with biological targets, possibly serving as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-2-nitrophenyl)furfural: Similar in structure but lacks the carboxamide group.

    4-Chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the furan ring and carboxamide moiety.

    2-Methyl-N-phenylfuran-3-carboxamide: Similar but lacks the chloro-nitrophenyl substitution.

Uniqueness

What sets 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl, phenyl) groups creates a versatile scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-15(18(22)20-13-5-3-2-4-6-13)10-17(25-11)14-8-7-12(19)9-16(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVDSKMMFYGLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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